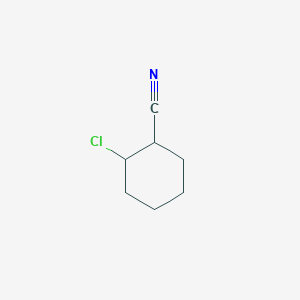

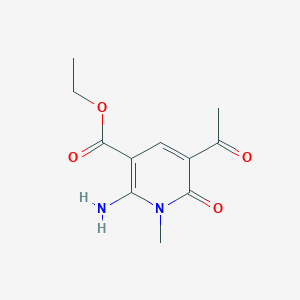

2-Chlorocyclohexane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Chlorocyclohexane-1-carbonitrile is a chemical that has been the subject of various studies due to its potential as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions have been explored.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalysts. For instance, 2-Amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized from a tandem Michael addition - cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles using a cinchona alkaloid-derived thiourea catalyst . Similarly, 2-Chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles were synthesized, and their products were obtained through reactions with aniline and amidines . The preparation of 3-Oxocyclohex-1-ene-1-carbonitrile was achieved using a sequence involving bromination and cyanation steps .

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been determined using various analytical techniques. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, IR, NMR, and electronic spectroscopy . The molecular structure and conformation of 2-chlorocyclohexanone were determined by gas-phase electron diffraction, revealing the existence of axial and equatorial conformers .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. The chromone-3-carbonitrile reacted with cyclohexanediones to produce bis chromenophenanthrolines . The 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles underwent substitution reactions leading to pyrimidine derivatives with condensed perfluorinated rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic features and reactivity. The absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing maximum absorption at 290 nm and fluorescence at 480 nm, with solvent effects on the emission spectra . The conformational analysis of 2-chlorocyclohexanone provided insights into the stability of its conformers, with the axial form being more prevalent .

科学的研究の応用

Synthesis and Structural Analysis

2-Chlorocyclohexane-1-carbonitrile has been utilized in various chemical syntheses, contributing significantly to the understanding of chemical structures and reactions. Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and conducted a thorough analysis using X-ray and spectroscopic methods, revealing insights into its structural features and optical properties (Jukić et al., 2010). Similarly, Liu et al. (2011) synthesized 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile dimethylformamide monosolvate, a carbonitrile molecule, and analyzed its crystal structure, contributing to our understanding of molecular conformations and interactions (Xuan Liu et al., 2011).

Catalysis and Reaction Mechanisms

The compound has played a crucial role in understanding catalysis and reaction mechanisms. For instance, Abe et al. (2010) investigated the Copper‐Catalyzed Ritter‐Type Reaction of Unactivated Alkenes with Dichloramine‐T, providing valuable insights into catalytic processes and potential applications in chemical synthesis (Takumi Abe et al., 2010). Additionally, the research by Maksimov et al. (2012) on the oxidation of cyclohexane in the presence of iron and copper complexes with nitrogen-containing ligands shed light on mild reaction conditions for oxidation processes, showcasing the versatility of cyclohexane derivatives in catalysis (A. Maksimov et al., 2012).

Novel Syntheses and Chemical Transformations

The versatility of 2-Chlorocyclohexane-1-carbonitrile is further evidenced by its role in novel syntheses and chemical transformations. Ibrahim and El-Gohary (2016) explored the chemical reactivity of chromone-3-carbonitrile with cyclohexanediones, leading to the synthesis of new compounds and expanding our knowledge of chemical reactivity and synthesis strategies (M. Ibrahim & N. M. El-Gohary, 2016).

作用機序

Mode of Action

2-Chlorocyclohexane-1-carbonitrile’s mode of action is largely unknown due to the lack of comprehensive studies on this compound. It has been suggested that the presence of the chlorine atom in this molecule could influence its reactivity . The compound’s interaction with its targets could lead to structural changes that affect its reactivity .

Biochemical Pathways

Given the compound’s structure and potential reactivity, it could potentially influence a variety of biochemical processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to understand the specific molecular and cellular effects of this compound .

特性

IUPAC Name |

2-chlorocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYBRLKYABATKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorocyclohexane-1-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)